molecular formula C17H18ClNO2S B4419972 N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride

N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride

Cat. No.: B4419972
M. Wt: 335.8 g/mol
InChI Key: RVBHVAPTSRJPRA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method involves the reaction of furan-2-carbaldehyde with a suitable amine to form the furan-2-ylmethylamine intermediate. This intermediate is then reacted with 4-(thiophen-2-ylmethoxy)benzaldehyde under reductive amination conditions to yield the target compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aromatic rings allow it to engage in π-π stacking interactions, while its amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine
  • **N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrobromide
  • **N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydroiodide

Uniqueness

N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride stands out due to its specific combination of furan and thiophene rings, which confer unique electronic and steric properties. These properties make it particularly effective in certain applications, such as the development of organic semiconductors and bioactive compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S.ClH/c1-3-16(19-9-1)12-18-11-14-5-7-15(8-6-14)20-13-17-4-2-10-21-17;/h1-10,18H,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBHVAPTSRJPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride

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